13-Hpode

Übersicht

Beschreibung

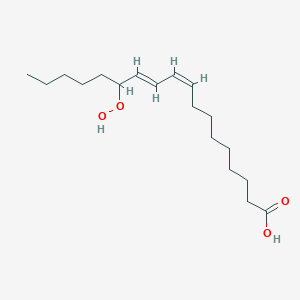

13-Hydroperoxyoctadecadienoic acid, commonly referred to as 13-Hpode, is a lipid peroxide derived from linoleic acid. It is a significant component of oxidized low-density lipoprotein and has been implicated in various biological processes and diseases, including atherosclerosis and cancer .

Wissenschaftliche Forschungsanwendungen

13-Hydroperoxyoctadecadienoic acid has a wide range of scientific research applications:

Wirkmechanismus

- Role : It activates key signaling kinases and transcription factors, leading to the regulation of inflammatory genes in VSMCs .

- Promoter Activation : 13-Hpode dose-dependently increases the activation of the vascular cell adhesion molecule-1 (VCAM-1) promoter, which is crucial for cell adhesion and inflammation .

- Atherogenic Process : These effects contribute to the atherogenic process, promoting plaque formation and progression .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

13-Hpode demonstrates pro-inflammatory activity in a variety of immune cells, especially Natural Killer (NK) cells . It is known to stimulate the secretion of pro-inflammatory granzymes by resident NK cells . It also enhances lipid metabolic pathways, including steroid hormone biosynthesis, PPAR signaling, and bile secretion, altering lipid uptake and transport .

Cellular Effects

This compound has been shown to induce changes in gene expression in intestinal epithelial cells . It promotes detoxification mechanisms including cytochrome-P450 . It also suppresses oxidative phosphorylation . In poorly differentiated Caco-2 cells, this compound treatment induces expression of genes related to detoxification and several metabolic pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can be metabolized to unsaturated aldehydes that can covalently bind to DNA, amino acids, and proteins . It also enhances peroxisome proliferator-activated receptor signaling involved in lipid metabolism, homeostasis, and inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, in intestinal epithelial cells, changes in gene expression were observed 24 hours after incubation with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a rabbit model, neovascularization was stimulated when this compound was injected into the corneal stroma, the vitreous, or subretinal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It enhances lipid metabolic pathways, including steroid hormone biosynthesis, PPAR signaling, and bile secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 13-Hydroperoxyoctadecadienoic acid can be synthesized through the enzymatic reaction of linoleic acid with lipoxygenase. The reaction typically involves the use of lipoxygenase from sources such as soybean flour, which catalyzes the hydroperoxidation of linoleic acid to produce 13-Hydroperoxyoctadecadienoic acid . The reaction conditions often include a solvent-free system and the addition of surfactants like Triton CG-110 to improve the reaction yield .

Industrial Production Methods: In industrial settings, the production of 13-Hydroperoxyoctadecadienoic acid involves the use of enzyme cascades consisting of lipoxygenase, lipase, and catalase. This method allows for the one-pot synthesis of 13-Hydroperoxyoctadecadienoic acid starting from safflower oil. The process is optimized for high yield and regioselectivity, making it a green and sustainable approach .

Analyse Chemischer Reaktionen

Types of Reactions: 13-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other lipid peroxides.

Reduction: It can be reduced to form hydroxyoctadecadienoic acids.

Cleavage: It can be cleaved to produce smaller aldehydes and alcohols, such as hexanal.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.

Reduction: Commonly employs reducing agents such as sodium borohydride.

Cleavage: Utilizes Lewis acids like aluminum chloride and zeolites under mild reaction conditions.

Major Products:

Hexanal: A significant product formed from the cleavage of 13-Hydroperoxyoctadecadienoic acid.

Hydroxyoctadecadienoic acids: Formed through the reduction of 13-Hydroperoxyoctadecadienoic acid.

Vergleich Mit ähnlichen Verbindungen

13-Hydroperoxyoctadecadienoic acid can be compared with other similar compounds, such as:

13-Hydroxyoctadecadienoic Acid (13-HODE): Both compounds are derived from linoleic acid, but 13-Hydroperoxyoctadecadienoic acid is a hydroperoxide, while 13-Hydroxyoctadecadienoic acid is a hydroxyl derivative.

9-Hydroperoxyoctadecadienoic Acid (9-Hpode): Similar to 13-Hydroperoxyoctadecadienoic acid, but the hydroperoxide group is located at the ninth carbon instead of the thirteenth.

9-Hydroxyoctadecadienoic Acid (9-HODE): A hydroxyl derivative of linoleic acid with the hydroxyl group at the ninth carbon.

Uniqueness: 13-Hydroperoxyoctadecadienoic acid is unique due to its specific role in activating inflammatory pathways and its involvement in lipid metabolic processes, making it a significant compound in both biological and industrial contexts .

Eigenschaften

IUPAC Name |

(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSRHVWSAMTSSN-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266533 | |

| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23017-93-8 | |

| Record name | 13-Hydroperoxy-9Z,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23017-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023017938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF3WUY4S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

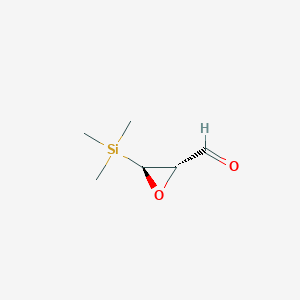

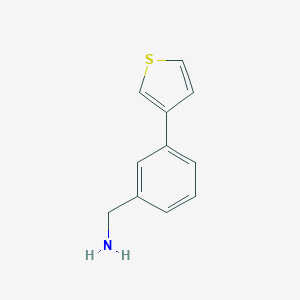

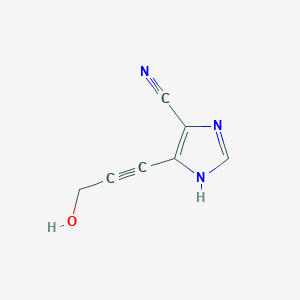

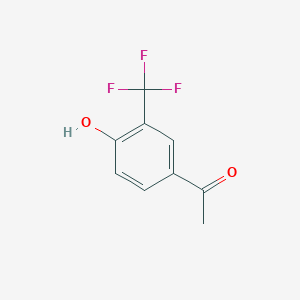

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 13-HPODE in inflammation?

A1: this compound exhibits pro-inflammatory activity, particularly in Natural Killer (NK) cells []. It stimulates the secretion of pro-inflammatory Granzyme B from NK cells, potentially contributing to intestinal inflammation [].

Q2: Does this compound affect gene expression?

A2: Yes, this compound significantly impacts gene expression in various cell types. In intestinal epithelial cells, it modulates genes related to detoxification, lipid metabolism, and proliferation [, ]. In vascular smooth muscle cells, it upregulates the expression of the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) via the NF-κB pathway [].

Q3: How does this compound affect endothelial cells?

A3: this compound can induce apoptosis in bovine mammary endothelial cells (BMEC), leading to reduced endothelial barrier integrity []. This effect is attributed to the oxidant properties of this compound, as co-exposure with an antioxidant mitigates these adverse effects [].

Q4: Can this compound affect thyroid function?

A4: Studies on porcine thyrocytes suggest that this compound may indirectly influence thyroid hormone synthesis []. Although it doesn't directly affect genes involved in thyroid hormone production, it reduces the expression of Dual oxidase-2, impacting hydrogen peroxide formation, a rate-limiting step in thyroid hormone synthesis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)